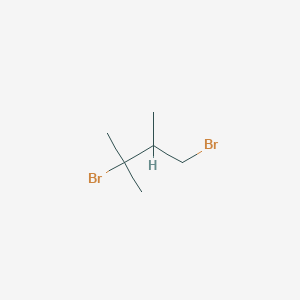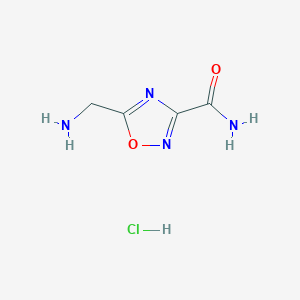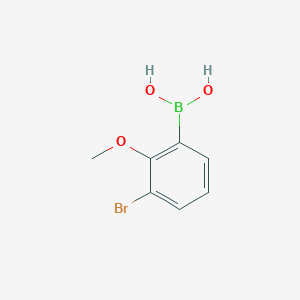![molecular formula C10H15ClFNO B1524832 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride CAS No. 1354962-61-0](/img/structure/B1524832.png)
3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride
Übersicht
Beschreibung
3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride (3-FMPH) is an organic compound with a unique structure that has been studied for its potential applications in scientific research. It is a member of the aminopropanol class of compounds, and is composed of an aryl group attached to a propanol chain with an amine group. 3-FMPH is an important tool for researchers as it has been used in a variety of laboratory experiments and has potential applications in drug development and other areas.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
Research has demonstrated innovative approaches in the synthesis, resolution, and assignment of absolute configuration for related compounds. For instance, studies on the synthesis and resolution of 2-(α-hydroxy)aryl acrylate esters have laid the groundwork for further chemical analysis and application of similar compounds (Drewes et al., 1992). Such research not only advances our understanding of chemical synthesis techniques but also opens up new possibilities for the application of these compounds in various scientific domains.
Material Science and Engineering
In the realm of material science, the compound's derivatives have been investigated for their ability to recognize hydrophilic amino and N,N-dimethylamino compounds. This capability is significant for the development of novel materials and sensors that could selectively interact with specific chemical entities (Sawada et al., 2000). Such materials hold promise for a wide range of applications, including environmental monitoring, healthcare diagnostics, and the pharmaceutical industry.
Pharmacokinetics and Drug Development
While excluding direct drug use and dosage information, it's essential to acknowledge the role of related compounds in advancing pharmacokinetic studies. Preliminary pharmacokinetic data, such as those obtained for designer stimulants like 3-FPM, are crucial for understanding the metabolic pathways and potential therapeutic applications of new compounds (Grumann et al., 2019). These studies not only help in identifying the pharmacological properties of new drugs but also in ensuring their safety and efficacy for clinical use.
Antimicrobial and Anticancer Research
Novel compounds synthesized from "3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride" or its analogs have shown promise in antimicrobial and anticancer research. For example, amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their potential as anticancer drugs (Basu Baul et al., 2009). Such research contributes significantly to the development of new therapeutic agents that could offer more effective treatments for various diseases.
Environmental and Analytical Chemistry
The compound and its derivatives also find applications in environmental and analytical chemistry. For instance, the ability to synthesize and characterize new compounds with potential antimicrobial activity opens up avenues for developing safer and more effective disinfectants and preservatives (Nagamani et al., 2018). This research is crucial in addressing the growing concerns over antibiotic resistance and the need for new antimicrobial agents.
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-(4-fluorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVSTUFFZWQFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)CO)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)









![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)

